4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is an aromatic amide derivative featuring both fluorine and chlorine substituents. It represents a unique class of compounds in organic chemistry due to its intricate molecular structure. The presence of functional groups such as chloro, fluoro, and quinazolinyl makes it an intriguing subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can be achieved through a multi-step reaction involving the coupling of a fluorinated aniline derivative with a chlorinated benzoyl chloride. Reaction conditions typically involve:
Anhydrous solvents like dichloromethane or tetrahydrofuran.
Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
Catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the acylation process.
Industrial Production Methods
Industrial synthesis mirrors laboratory methods but on a larger scale. Optimizations include:
Continuous flow reactors to improve yield and efficiency.
Advanced purification techniques like recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide exhibits various reactions:
Oxidation: : Can be oxidized to form different oxo derivatives.
Reduction: : Reduction reactions may yield amine derivatives.
Substitution: : Halo substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substituents: : Alkyl or aryl halides in polar aprotic solvents.
Major Products
Products depend on the reaction type but typically include various quinazolinone derivatives or substituted aromatic amides.
Scientific Research Applications
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has applications across several fields:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, especially in oncology.
Industry: : Used in the design of new materials or chemical products due to its unique structure.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to:
Bind to enzyme active sites, inhibiting or modifying their activity.
Interact with DNA or RNA, influencing gene expression.
Modulate cellular pathways by binding to specific receptors, altering cell signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzoate: : Similar but with an ester group instead of an amide.
2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzenamine: : Lacks the chloro substituent.
Uniqueness
The presence of multiple functional groups and its aromatic nature make it uniquely versatile for various applications. Its structural complexity offers diverse reaction pathways, setting it apart from simpler analogs.
There you have it. What do you think?
Properties
IUPAC Name |
4-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c1-13-25-19-5-3-2-4-17(19)22(29)27(13)16-10-11-18(24)20(12-16)26-21(28)14-6-8-15(23)9-7-14/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAFWWKYMVWJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.